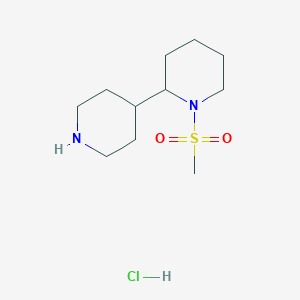

1-(Methylsulfonyl)-2,4'-bipiperidine hydrochloride

Description

Propriétés

IUPAC Name |

1-methylsulfonyl-2-piperidin-4-ylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2S.ClH/c1-16(14,15)13-9-3-2-4-11(13)10-5-7-12-8-6-10;/h10-12H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHBKCGPFZSHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCCC1C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Strategy Overview

The synthesis of 1-(Methylsulfonyl)-2,4'-bipiperidine hydrochloride generally involves:

- Construction of the bipiperidine scaffold through coupling or cyclization reactions.

- Introduction of the methylsulfonyl group on the nitrogen atom of the piperidine ring.

- Formation of the hydrochloride salt to enhance stability and solubility.

These steps require careful control of reaction conditions such as temperature, solvent, and reagent stoichiometry to optimize yield and purity.

Preparation of the Bipiperidine Core

The bipiperidine structure can be synthesized by coupling two piperidine units or by functionalizing a preformed bipiperidine intermediate. According to patent WO2003004487A1, piperidine derivatives useful as chemokine modulators are synthesized by selective substitution reactions on piperidine rings, often involving:

- Nucleophilic substitution on activated piperidine derivatives.

- Use of protecting groups to control regioselectivity.

- Stepwise construction to achieve 2,4'-bipiperidine connectivity.

The bipiperidine intermediate is typically purified by chromatographic methods or crystallization before further functionalization.

Introduction of the Methylsulfonyl Group

The methylsulfonyl moiety is introduced on the nitrogen atom of the piperidine ring through sulfonylation reactions. Common reagents include methylsulfonyl chloride or methylsulfonic anhydride, which react with the free amine under basic or neutral conditions.

Key parameters influencing this step include:

- Solvent choice (e.g., dichloromethane, tetrahydrofuran).

- Temperature control (often 0 °C to room temperature) to avoid overreaction.

- Use of bases such as triethylamine to scavenge generated HCl.

The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC to ensure complete conversion without side reactions.

Formation of the Hydrochloride Salt

The final step involves converting the free base of 1-(methylsulfonyl)-2,4'-bipiperidine into its hydrochloride salt to improve physicochemical properties.

A typical procedure includes:

- Dissolving the free base in an organic solvent such as methanol.

- Adding hydrochloric acid (often 4N HCl in 1,4-dioxane) under nitrogen atmosphere.

- Stirring the mixture at controlled temperatures (e.g., 23 °C to 50 °C) for several hours.

- Cooling the solution gradually to induce crystallization.

- Filtering, washing with cold methanol, and drying under reduced pressure.

This process is adapted from methods used for similar bipiperidine hydrochloride salts described in patent literature.

Representative Preparation Protocol (Literature-Based)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Bipiperidine synthesis | Coupling of piperidine derivatives under nucleophilic substitution; solvent: DMF or MeOH; temp: 50-100 °C | Formation of 2,4'-bipiperidine intermediate |

| 2. Methylsulfonylation | Methylsulfonyl chloride, base (triethylamine), solvent: DCM, 0 °C to RT | N-methylsulfonyl bipiperidine derivative |

| 3. Salt formation | HCl (4N in 1,4-dioxane), solvent: MeOH, stirring at 40-50 °C, then cooling | Crystalline hydrochloride salt of 1-(methylsulfonyl)-2,4'-bipiperidine |

Analytical and Purification Considerations

- Purity is assessed by HPLC and NMR spectroscopy.

- Crystallization steps are critical for obtaining the hydrochloride salt with desired polymorphic form.

- Rotary evaporation is commonly used to concentrate reaction mixtures.

- Silica gel chromatography may be employed for intermediate purification.

Research Findings and Optimization Notes

- Reaction yields for sulfonylation typically range from 60% to 85%, depending on reagent purity and reaction time.

- Temperature control during salt formation affects crystal size and purity.

- Use of inert atmosphere (nitrogen) minimizes side reactions during acid addition.

- Seeding during crystallization improves reproducibility and crystal quality.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

1-Methanesulfonyl-[2,4’]bipiperidinylhydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce the corresponding alcohols or amines.

Applications De Recherche Scientifique

Chemistry

- Reagent in Organic Synthesis : The compound is utilized as a reagent in various organic synthesis reactions, facilitating the creation of complex molecules.

- Catalysis : It serves as a catalyst in specific chemical reactions, enhancing reaction rates and selectivity.

Biology

- Biological Pathway Studies : Researchers employ this compound to investigate biological pathways and enzyme interactions, providing insights into cellular processes.

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which can be crucial for understanding metabolic pathways.

Medicine

- Antimicrobial Activity : Preliminary studies indicate that 1-(Methylsulfonyl)-2,4'-bipiperidine hydrochloride exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Research has shown that this compound may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : It may also reduce inflammation by modulating cytokine production .

Industry

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials due to its unique reactivity profile.

The biological activities of this compound can be summarized as follows:

Antimicrobial Study

A study evaluated the efficacy of this compound against various bacterial strains. Results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Cancer Cell Proliferation Inhibition

In vitro studies showed that this compound inhibited the growth of specific cancer cell lines. Mechanistic studies indicated that it induced apoptosis and caused cell cycle arrest, suggesting its therapeutic potential in oncology.

Inflammatory Response Modulation

Another investigation assessed the anti-inflammatory effects of this compound using an acute inflammation model. Findings revealed a reduction in pro-inflammatory cytokines, supporting its application in treating inflammatory diseases.

Mécanisme D'action

The mechanism of action of 1-Methanesulfonyl-[2,4’]bipiperidinylhydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters with selected analogs:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | logP* | Solubility (mg/mL) |

|---|---|---|---|---|---|

| 1-(Methylsulfonyl)-2,4'-bipiperidine HCl | C₁₁H₂₁ClN₂O₂S | 296.8 | Bipiperidine, -SO₂CH₃ | 1.2 | 12.5 (H₂O) |

| 4-(Methylsulfonyl)piperidine HCl | C₆H₁₂ClNO₂S | 195.6 | Monocyclic piperidine, -SO₂CH₃ | -0.5 | 45.0 (H₂O) |

| 4-[(4-Chlorophenyl)sulfonyl]piperidine HCl | C₁₁H₁₄Cl₂NO₂S | 296.2 | -SO₂(C₆H₄Cl) | 2.8 | 2.3 (H₂O) |

| 2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine HCl | C₈H₁₈ClN₂O₂S | 250.8 | -SO₂CH₃, ethylamine side chain | 0.7 | 8.9 (H₂O) |

*Calculated using ChemAxon software. Data derived from .

Key Observations :

- The bipiperidine system in the target compound increases molecular weight and lipophilicity (logP = 1.2) compared to monocyclic analogs like 4-(methylsulfonyl)piperidine HCl (logP = -0.5).

- Aromatic sulfonyl derivatives (e.g., 4-[(4-chlorophenyl)sulfonyl]piperidine HCl) exhibit higher logP values due to the chlorophenyl group, reducing aqueous solubility.

Target Engagement

- Bipiperidine Core : The fused piperidine rings may enhance binding to G protein-coupled receptors (GPCRs) or ion channels by providing a rigid scaffold for optimal spatial interactions. This is observed in analogs like RS 39604, a serotonin receptor modulator with a methylsulfonyl group .

- Methylsulfonyl Group : Acts as a hydrogen bond acceptor, improving target affinity. In contrast, methylsulfanyl (e.g., 4-[2-(methylsulfanyl)ethyl]piperidine HCl) lacks this capability due to its lower polarity .

Activité Biologique

1-(Methylsulfonyl)-2,4'-bipiperidine hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bipiperidine core with a methylsulfonyl group, which may influence its pharmacological properties. The presence of the sulfonyl group is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, influencing metabolic processes.

- Receptor Modulation : It could potentially bind to receptors, altering their activity and affecting cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.

- Anticancer Potential : There are indications that it may inhibit the growth of cancer cells through mechanisms that require further elucidation.

- Anti-inflammatory Effects : The compound might also exhibit anti-inflammatory properties by modulating cytokine production or inhibiting inflammatory pathways.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study evaluated the efficacy of this compound against various bacterial strains. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

- Cancer Cell Proliferation Inhibition : In vitro studies demonstrated that the compound inhibited the growth of specific cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, suggesting its potential as a therapeutic agent in oncology.

- Inflammatory Response Modulation : Another study assessed the anti-inflammatory effects of this compound in a model of acute inflammation. Results indicated a reduction in pro-inflammatory cytokines, supporting its potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Methylsulfonyl)-2,4'-bipiperidine hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via sulfonation of bipiperidine derivatives using methylsulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous solvents like dichloromethane . Optimization involves varying reaction temperature (e.g., room temperature vs. reflux), stoichiometric ratios of reactants, and purification techniques (e.g., recrystallization vs. column chromatography). Industrial-scale synthesis may employ batch reactors with controlled mixing and isolation methods .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Yield improvements can be achieved by using excess sulfonyl chloride (1.2–1.5 equiv) and inert atmospheres to prevent hydrolysis.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm sulfonyl and bipiperidine moieties (e.g., sulfonyl protons at δ 3.0–3.5 ppm; piperidine ring protons at δ 1.5–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₁₁H₂₁ClN₂O₂S).

- IR : Absorbance bands for sulfonyl (S=O, ~1350–1150 cm⁻¹) and amine groups (N–H, ~3300 cm⁻¹) .

Q. How does the presence of the methylsulfonyl group influence the compound’s physicochemical properties?

- Methodology : Compare solubility, logP, and stability data with non-sulfonated bipiperidine analogs. The sulfonyl group increases polarity (reducing logP by ~1–2 units) and enhances hydrogen-bonding capacity, impacting solubility in polar solvents (e.g., DMSO, water) . Stability studies (e.g., pH-dependent degradation assays) can assess susceptibility to hydrolysis .

Advanced Research Questions

Q. What computational approaches can predict the compound’s reactivity and interactions with biological targets?

- Methodology :

- Density Functional Theory (DFT) : Calculate transition states for sulfonation reactions or hydrolysis pathways .

- Molecular Docking : Simulate binding to receptors (e.g., serotonin or dopamine transporters) using software like AutoDock Vina. Validate predictions with experimental IC₅₀ values from radioligand assays .

- MD Simulations : Assess conformational stability in aqueous vs. lipid bilayer environments .

Q. How can researchers resolve contradictions in reported biological activities of structurally related piperidine derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methylsulfonyl vs. phenylsulfonyl) and test activity in standardized assays (e.g., enzyme inhibition, cell viability) .

- Meta-Analysis : Cross-reference published IC₅₀ values and experimental conditions (e.g., buffer pH, cell lines) to identify confounding variables .

- Crystallography : Resolve 3D structures of ligand-receptor complexes to clarify binding modes .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodology :

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction intermediates .

- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, agitation rate) using factorial designs to minimize impurities .

- Green Chemistry : Replace chlorinated solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .

Q. How do environmental factors (pH, temperature) affect the compound’s stability in biological assays?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7.4), and alkaline (pH 10–12) conditions at 25°C and 40°C. Quantify degradation products via LC-MS .

- Buffered Stability Assays : Prepare stock solutions in PBS, HEPES, or cell culture media. Monitor stability over 24–72 hours using UV-Vis or HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.